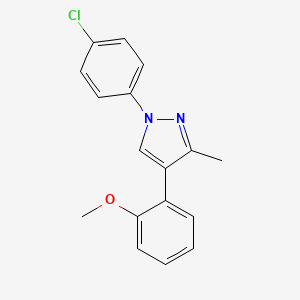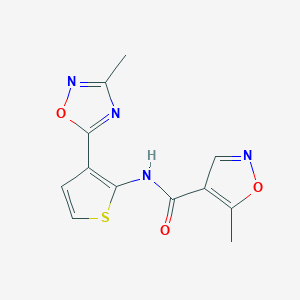
1-(trimethyl-1H-pyrazol-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trimethyl-1H-pyrazol-4-yl)propan-1-one, also known as 1-TMPP, is an organic compound belonging to the pyrazole family. It is a colorless liquid with a boiling point of 142-143 °C and a melting point of -45 °C. It is insoluble in water and is used in a variety of scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that derivatives of 1-(trimethyl-1H-pyrazol-4-yl)propan-1-one exhibit significant to moderate antimicrobial activity. For example, Sid et al. (2013) synthesized a series of compounds by reacting chalcone derivatives with hydrazine hydrate, which were evaluated for antimicrobial activity and showed promising results against various microorganisms. This indicates potential applications in developing new antimicrobial agents (A. Sid, Nouara Ziani, Ouafa Demmen-Debbih, M. Mokhtari, K. Lamara, 2013).
Coordination Complexes for Antibacterial and Antifungal Applications
Draoui et al. (2022) explored the synthesis of a novel pyrazole ligand and its coordination complexes, revealing enhanced behavior towards certain fungi and bacteria. The complexes were characterized using various spectroscopic techniques, demonstrating their potential as potent antibacterial and antifungal agents (Youssef Draoui, S. Radi, Amine Tanan, Afaf Oulmidi, H. Miras, R. Benabbes, Sabir Ouahhoudo, Samira Mamri, A. Rotaru, Y. Garcia, 2022).
Synthesis and Structural Characterization
Gotsko et al. (2022) reported the synthesis and characterization of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, providing detailed insights into its chemical structure through spectroscopic and X-Ray diffraction methods. This foundational research aids in understanding the chemical properties and potential applications of such compounds in various fields (M. Gotsko, I. Saliy, A. Vashchenko, B. Trofimov, 2022).
Antioxidant Agents
In the quest for novel antioxidant agents, a series of chalcone derivatives based on the pyrazole scaffold have been synthesized and tested. Prabakaran, Manivarman, and Bharanidharan (2021) conducted studies revealing some compounds' potential antioxidant activities, which could pave the way for new drug discovery and medicinal research in the field of antioxidants (G. Prabakaran, S. Manivarman, M. Bharanidharan, 2021).
Catalytic and Synthetic Applications
Zhang, Braunstein, and Hor (2008) developed Cr(III) complexes with heteroscorpionate ligands derived from bis(pyrazol-1-yl)methane, demonstrating their efficacy in ethylene trimerization to 1-hexene with high selectivity. This research highlights the potential use of such compounds in catalysis and synthetic chemistry (Jun Zhang, P. Braunstein, T. Hor, 2008).
Eigenschaften
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-5-8(12)9-6(2)10-11(4)7(9)3/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCNZUWSRXFCSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N(N=C1C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

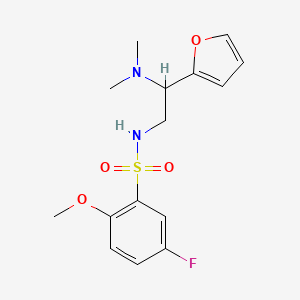
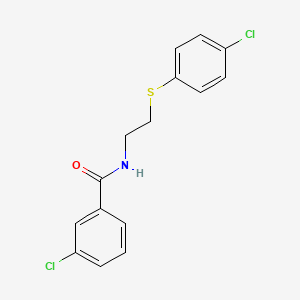

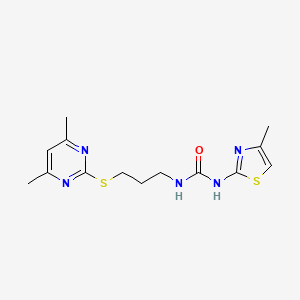
![Tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2669886.png)



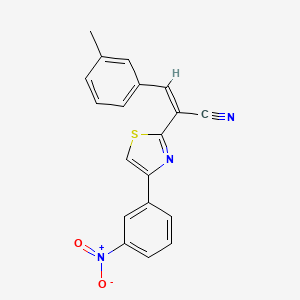
![Methyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2669894.png)
![5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669896.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide](/img/structure/B2669897.png)
